![molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7](/img/structure/B1346043.png)
4-Chloro-3-(methylsulfonyl)benzoic acid
Overview
Description
“4-Chloro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
. The canonical SMILES structure is CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 234.66 g/mol . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 79.8 Ų .
Scientific Research Applications
Synthesis and Production
4-Chloro-3-(methylsulfonyl)benzoic acid has been involved in various synthesis processes. A convenient preparation method from 4-methylbenzenesulfonyl chloride has been developed, highlighting the use of chloroacetic acid instead of dimethyl sulfate in the methylation process, which contributes significantly to environmental protection. This method is suitable for large-scale production due to its cost-effectiveness and high purity yield of over 98% (H. Yin, 2002).
Chemical Reactions and Modifications
The compound has been a key player in various chemical reactions. For example, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid achieved an excellent yield of 84.2% and a purity of 99.7% under optimized conditions. This process demonstrated a substantial reduction in the use of HNO3 and emissions of NOx (Mengyi Wei, C. Qian, Xinzhi Chen, 2017).
Industrial Applications
In industrial settings, this compound has been used in the production of various chemicals. It has been a part of the synthesis of different benzoic acid derivatives with applications in industries. The compound's versatility in undergoing various chemical modificationsmakes it a valuable resource in chemical manufacturing processes.
Research in Occupational Health
There has been research focusing on the health implications for workers exposed to compounds like this compound in industrial environments. Studies have identified new low molecular weight agents, including this compound, causing occupational asthma, rhinitis, and contact urticaria. This research underlines the importance of stringent exposure control measures in the workplace to prevent related diseases (H. Suojalehto, K. Karvala, Saana Ahonen, Katriina Ylinen, L. Airaksinen, K. Suuronen, S. Suomela, I. Lindström, 2017).
Potential in Drug Development
While explicitly avoiding drug use and dosage details, it's worth noting that compounds structurally related to this compound have been explored in the context of drug discovery. For example, derivatives of benzoic acid have been synthesized and tested as inhibitors of certain enzymes, indicating the potential of these compounds in pharmaceutical research (F. Mincione, M. Starnotti, L. Menabuoni, A. Scozzafava, A. Casini, C. Supuran, 2001).
Environmental Implications
The compound has been involved in studies related to environmental science, particularly in the photodecomposition of chlorobenzoic acids. These studies have implications for understanding the environmental fate of such chemicals and their potential impact on ecosystems (D. Crosby, E. Leitis, 1969).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
It is known to be used in acylation and sulfonylation reactions in organic synthesis . This suggests that it may interact with its targets by donating its acyl or sulfonyl group, leading to changes in the target’s structure and function.
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(methylsulfonyl)benzoic acid can be influenced by various environmental factors. For example, its solubility in water is low, suggesting that it may be less effective in aqueous environments . Additionally, it should be stored in a dry, room temperature environment to maintain its stability .
properties
IUPAC Name |
4-chloro-3-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQTUAUWSDCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965850 | |
Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51522-07-7 | |
Record name | Benzoic acid, 4-chloro-3-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051522077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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